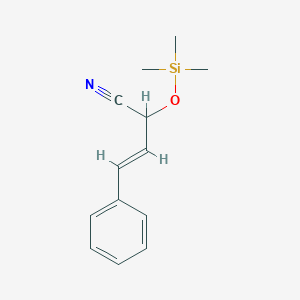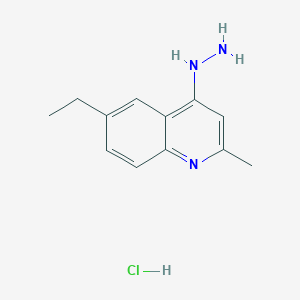
Quinolin-8-yl isopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-イソプロピルカルバモイルキノリンは、キノリン誘導体の一種である化学化合物です。キノリンは、C9H7Nの化学式を持つ複素環式芳香族有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学、合成有機化学、工業用途で広く使用されています。
製法
合成経路と反応条件
8-イソプロピルカルバモイルキノリンの合成は、通常、8-ヒドロキシキノリンとイソプロピルイソシアネートの反応を伴います。反応は、イソシアネートの加水分解を防ぐために、無水条件下で行われます。反応は次のように表すことができます。
[ \text{8-ヒドロキシキノリン} + \text{イソプロピルイソシアネート} \rightarrow \text{8-イソプロピルカルバモイルキノリン} ]
反応は通常、窒素またはアルゴンなどの不活性雰囲気中で行われ、反応を妨げる可能性のある水分や酸素を避けます。反応温度は通常、室温またはわずかに上昇させて、反応物の完全な転換を確保します。
工業生産方法
8-イソプロピルカルバモイルキノリンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大型反応器を使用し、反応条件を厳密に制御して、製品の高収率と純度を確保することが含まれます。反応パラメータを監視および制御するための自動システムの使用は、工業環境では一般的です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl isopropylcarbamate typically involves the reaction of quinolin-8-ol with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:
[ \text{Quinolin-8-ol} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The reaction temperature is typically maintained at room temperature or slightly elevated to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
反応の種類
8-イソプロピルカルバモイルキノリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、8-イソプロピルカルバモイルキノリンオキシドを形成するように酸化することができます。
還元: 還元反応により、この化合物は対応するアミン誘導体に変換することができます。
置換: この化合物は、求核置換反応を起こすことができ、イソプロピルカルバメート基は他の求核剤で置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、置換反応で使用できます。
形成される主な生成物
酸化: 8-イソプロピルカルバモイルキノリンオキシド。
還元: 8-イソプロピルアミノキノリン。
置換: 使用した求核剤に応じて、さまざまな置換キノリン誘導体。
科学研究の応用
8-イソプロピルカルバモイルキノリンは、以下を含む科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計における、薬物開発における潜在的な使用について調査されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
Quinolin-8-yl isopropylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
8-イソプロピルカルバモイルキノリンの作用機序は、生物系における特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらします。関与する正確な分子標的と経路は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
8-イソプロピルカルバモイルキノリンは、次のような他のキノリン誘導体と比較することができます。
8-メチルカルバモイルキノリン: 類似構造ですが、イソプロピル基の代わりにメチル基があります。
8-エチルカルバモイルキノリン: 類似構造ですが、イソプロピル基の代わりにエチル基があります。
8-フェニルカルバモイルキノリン: 類似構造ですが、イソプロピル基の代わりにフェニル基があります。
8-イソプロピルカルバモイルキノリンの独自性は、その特定の化学構造にあり、これは異なる物理的および化学的特性を与え、研究や産業におけるさまざまな用途に適しています。
特性
CAS番号 |
22001-40-7 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
quinolin-8-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)15-13(16)17-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16) |
InChIキー |
MYZZZDHUCNJZNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)OC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)









![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)


